2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid
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Overview
Description
2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using methylamine and cyclopropylmethylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position.
Uniqueness
2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid is unique due to the presence of the chloro and amino substituents, which confer distinct chemical and biological properties. These modifications can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C12H15ClN2O2 |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-3-9(7)6-15(2)11-5-8(12(16)17)4-10(13)14-11/h4-5,7,9H,3,6H2,1-2H3,(H,16,17) |
InChI Key |
FSFCCKUEUHBMIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1CN(C)C2=NC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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